Home > Products > Screening Compounds P64398 > MAGE-2 (127-136)
MAGE-2 (127-136) -

MAGE-2 (127-136)

Catalog Number: EVT-243618
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 2; MAGE-2
Source and Classification

The MAGE gene family includes several members, such as MAGE-1, MAGE-2, MAGE-3, and others, which are clustered on the X chromosome. MAGE-2 specifically encodes proteins that can elicit immune responses in patients with tumors expressing these antigens. The classification of MAGE-2 (127-136) falls under tumor-associated antigens, which are crucial for developing cancer vaccines and immunotherapies due to their restricted expression pattern in tumors compared to normal tissues .

Synthesis Analysis

Methods and Technical Details

The synthesis of MAGE-2 (127-136) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of peptides. This method involves the following steps:

  1. Resin Preparation: A solid support resin is functionalized with a linker that will bond to the first amino acid.
  2. Amino Acid Coupling: Protected amino acids are sequentially added to the growing peptide chain using coupling reagents such as HBTU or DIC.
  3. Deprotection: After each coupling step, protecting groups (e.g., Fmoc or Boc groups) are removed to expose the amine group of the next amino acid.
  4. Cleavage: Once the desired peptide sequence is complete, the peptide is cleaved from the resin and deprotected to yield the final product.

The specific sequence for MAGE-2 (127-136) is KELVTKAEML, which can be synthesized using commercially available amino acids and reagents .

Molecular Structure Analysis

Structure and Data

MAGE-2 (127-136) has a linear structure composed of ten amino acids. The specific sequence is KELVTKAEML, where each letter represents an amino acid:

  • K: Lysine
  • E: Glutamic Acid
  • L: Leucine
  • V: Valine
  • T: Threonine
  • K: Lysine
  • A: Alanine
  • E: Glutamic Acid
  • M: Methionine
  • L: Leucine

This peptide's molecular weight is approximately 1,162 Da, and it has a net positive charge due to the presence of basic amino acids (lysine and arginine). The three-dimensional conformation of this peptide can be influenced by factors such as pH and solvent conditions, which affect its binding affinity to major histocompatibility complex molecules .

Chemical Reactions Analysis

Reactions and Technical Details

MAGE-2 (127-136) participates in immunological reactions where it binds to major histocompatibility complex class I molecules (HLA-B*3701), presenting it on the surface of antigen-presenting cells. This interaction is crucial for the activation of cytotoxic T lymphocytes that recognize and kill tumor cells expressing this antigen.

In laboratory settings, assays such as chromium release assays are employed to evaluate the cytotoxic activity of T lymphocytes against target cells presenting this peptide. The binding affinity of MAGE-2 (127-136) to HLA molecules can also be assessed through competition assays using labeled peptides .

Mechanism of Action

Process and Data

The mechanism of action for MAGE-2 (127-136) involves its presentation on the surface of tumor cells via HLA molecules. When cytotoxic T lymphocytes encounter these cells:

  1. Recognition: The T-cell receptor on cytotoxic T lymphocytes recognizes the peptide-HLA complex.
  2. Activation: This recognition triggers T-cell activation, leading to proliferation and differentiation into effector T cells.
  3. Cytotoxic Response: Activated T cells release perforin and granzymes that induce apoptosis in tumor cells expressing MAGE antigens.

This process highlights the importance of MAGE peptides in developing targeted immunotherapies that harness the immune system's ability to recognize and eliminate cancerous cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAGE-2 (127-136) exhibits several key properties relevant to its function:

In terms of chemical properties:

  • Hydrophobicity: The presence of hydrophobic amino acids contributes to its interaction with lipid membranes during immune recognition.

These properties are critical when considering formulations for vaccines or therapeutic agents targeting tumors expressing MAGE antigens .

Applications

Scientific Uses

MAGE-2 (127-136) has significant implications in cancer immunotherapy:

  1. Vaccine Development: It serves as a candidate for therapeutic vaccines aimed at eliciting an immune response against tumors expressing MAGE antigens.
  2. Diagnostic Tools: Detection of antibodies against this peptide can serve as a biomarker for certain cancers.
  3. Research Applications: It aids in understanding tumor immunology and developing strategies for personalized medicine approaches targeting specific tumor antigens.
Introduction to MAGE-2 as a Cancer-Testis Antigen

Historical Context of MAGE Family in Tumor Immunology

The discovery of the Melanoma-Associated Antigen (MAGE) family in 1991 marked a paradigm shift in tumor immunology. Isolated from the melanoma cell line MZ2-MEL, MAGE-1 (later renamed MAGE-A1) became the first human tumor antigen identified to elicit cytotoxic T lymphocyte (CTL) responses [1] [10]. This breakthrough revealed that tumors express antigens recognizable by the adaptive immune system. The MAGE gene family has since expanded to include ~40 members in humans, classified into two types: Type I MAGEs (e.g., MAGE-A, -B, -C subfamilies), which exhibit testis-restricted expression under physiological conditions but are aberrantly reactivated in cancers, and Type II MAGEs (e.g., MAGE-D, -E), which are ubiquitously expressed [4]. MAGE-2 (officially designated MAGEA2) belongs to the Type I subgroup and shares the characteristic cancer/testis antigen (CTA) expression pattern. CTAs like MAGE-2 are silenced in somatic tissues via promoter hypermethylation but undergo demethylation-induced re-expression in malignancies, making them prime targets for immunotherapy [3] [5].

Biological Significance of MAGE-2 (127–136) in Oncogenesis

The peptide fragment MAGE-2 (127–136) represents a critical immunogenic epitope within the full-length protein. Beyond its antigenic properties, MAGE-2 contributes to oncogenesis through multiple mechanisms:

  • Metastasis Promotion: MAGE-2 expression correlates with epithelial-mesenchymal transition (EMT) in breast cancer, characterized by downregulation of E-cadherin and cytokeratins and upregulation of vimentin and fibronectin. This reprogramming enhances cell migration and invasion [2].
  • Cell Proliferation: MAGE proteins like MAGEB2 (a close relative) bind histone deacetylase 1 (HDAC1), inhibiting its activity and enhancing E2F transcription factor-driven cell cycle progression [7].
  • Therapy Resistance: MAGE-A family members regulate chemotherapy resistance in breast cancer via interactions with CDKN2A and STAT3 signaling, facilitating evasion of apoptosis [9].
  • Stress Adaptation: MAGE proteins confer resilience to metabolic and genotoxic stress by modulating ubiquitin ligase activity and mitochondrial function, supporting tumor survival in hostile microenvironments [4].

Role of Cancer-Testis Antigens in Immune Evasion and Tumor Progression

CTAs like MAGE-2 enable tumors to exploit immune tolerance mechanisms. Key aspects include:

  • Immune Privilege Exploitation: As germline proteins, CTAs are "invisible" to central tolerance mechanisms. Their tumor re-expression creates neoantigens, but the immunosuppressive tumor microenvironment (TME) often prevents effective CTL responses [3] [8].
  • Heterogeneity & Immunoediting: Variable CTA expression across tumor subclones allows antigen-loss variants to evade therapy. MAGE-2 (127–136)’s cross-reactivity with homologous epitopes in MAGE-1, -3, and -6 may reduce this risk [1] [6].
  • Pro-Tumorigenic Signaling: Beyond immune evasion, CTAs directly drive malignancy. For example, MAGE-C2 induces EMT in breast cancer, while MAGE-A11 promotes androgen receptor signaling in prostate cancer [2] [5].

Table 1: MAGE-2 Expression Frequency in Human Cancers

Cancer TypeExpression Frequency (%)Clinical Association
Breast Cancer (IDC)30–40%High grade, ER-negative, lymph node metastasis [2] [5]
Melanoma25–50%Advanced stage, therapy resistance [1] [7]
Head and Neck Cancer20–35%Reduced recurrence-free survival [7]
SarcomasUp to 65%Metastatic progression [8]

Properties

Product Name

MAGE-2 (127-136)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.